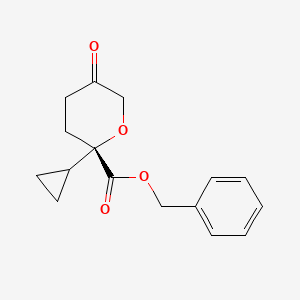
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a cyclopropyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-cyclopropyl-5-oxooxane-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxane ring and cyclopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate: shares similarities with other benzyl esters and oxane derivatives.
Benzyl alcohol: A simpler compound with a benzyl group attached to a hydroxyl group.
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of both a benzyl group and a cyclopropyl group in the same molecule allows for interactions with a wide range of molecular targets, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
benzyl (2S)-2-cyclopropyl-5-oxooxane-2-carboxylate |
InChI |
InChI=1S/C16H18O4/c17-14-8-9-16(20-11-14,13-6-7-13)15(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t16-/m0/s1 |
InChI Key |
BUMDONFHXJZHLJ-INIZCTEOSA-N |
Isomeric SMILES |
C1CC1[C@@]2(CCC(=O)CO2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC1C2(CCC(=O)CO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















